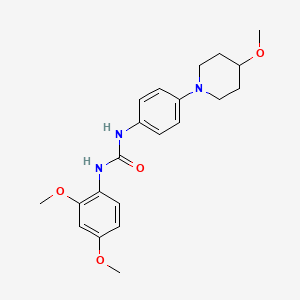

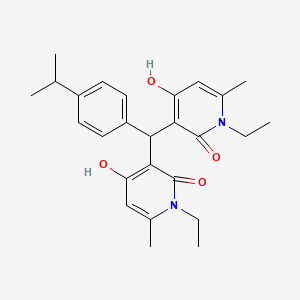

2-(2,3,6-Trimethylphenoxymethyl)oxirane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

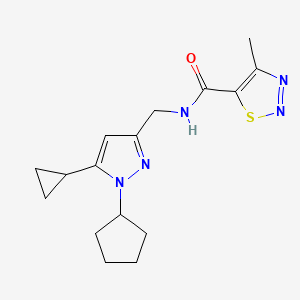

2-(2,3,6-Trimethylphenoxymethyl)oxirane is a type of oxirane derivative, which is a three-membered epoxy ring compound. These compounds are known for their reactivity due to the strain in the three-membered ring and are used in various chemical reactions and as intermediates in the synthesis of polymers and other complex molecules.

Synthesis Analysis

The synthesis of oxirane derivatives can be achieved through various methods. For instance, the synthesis of 2-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyloxy)methyl]oxirane was prepared by a nucleophilic substitution reaction of epichlorohydrin with 1,1,2,2-tetrahydroperfluoro-1-octanol . Similarly, 2-(phenoxymethyl)oxirane derivatives can be synthesized from oxiran-2-ylmethyl benzenesulfonates through a base-promoted rearrangement, which involves the formation of a new C-O bond and the cleavage of a C-S bond .

Molecular Structure Analysis

The molecular structure of oxirane derivatives can be quite complex and is often characterized using techniques such as NMR and IR spectroscopy. For example, the crystal structure of a related compound, 2-methoxy-benzoic acid 2-oxo-3-(2,4,6-trimethyl-phenyl)-1-oxa-spiro[4.4]non-3-en-4-yl ester, was determined by single-crystal X-ray diffraction, revealing a conjugated system between the carbonyl group and a double bond .

Chemical Reactions Analysis

Oxirane rings are susceptible to ring-opening reactions. Trimethylsilyl trifluoromethanesulfonate has been shown to promote ring-opening reactions of oxirane derivatives, leading to various products depending on the substitution pattern of the substrates . Additionally, acid-catalyzed ring-opening reactions can facilitate bond rupture between the quaternary carbon and the oxygen of the oxirane system, producing methoxy-carbinol derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of oxirane derivatives can be influenced by their molecular structure. For instance, the radical cation of (phenoxymethyl)oxirane has a UV–vis spectrum characterized by bands at 340 and 430 nm, indicating the presence of intramolecular charge transfer (ICT) interactions . The polymer derived from 2-methoxycarbonyl-3-(3,4-dimethoxyphenyl)oxirane exhibits a stiff, stretched conformation due to hetero π-stacked structures between side-chain carbonyl and aromatic groups .

科学的研究の応用

Chemical Interactions and Reactions

The compound 2-(2,3,6-Trimethylphenoxymethyl)oxirane and its derivatives have been studied for their unique chemical interactions. For instance, (1-Chloroethenyl)oxirane, a related compound, has been analyzed for its mutagenic potential by examining its reactions with nucleosides and DNA, highlighting the formation of various adducts through these reactions (Munter et al., 2002). Similarly, the synthesis of 2-(phenoxymethyl)oxirane derivatives through the rearrangement of oxiran-2-ylmethyl benzenesulfonates has been developed, showcasing the formation of a new C-O bond and the unexpected cleavage of the C-S bond (Shen et al., 2017).

Material Science and Polymers

In the realm of material science, this compound has implications for enhancing materials' properties. One study focused on the electrochromic enhancement of poly(3,4‐ethylenedioxythiophene) films functionalized with hydroxymethyl and ethylene oxide, illustrating the improvement in electrochromic properties due to the introduction of these groups (Zhang et al., 2014). Another study explored the ring-opening polymerization of a 2,3-disubstituted oxirane, resulting in a polyether with a carbonyl–aromatic π-stacked structure (Merlani et al., 2015).

Environmental and Biological Studies

The compound and its relatives have also been studied in environmental and biological contexts. The induction of gene mutations and micronuclei by oxiranes and siloranes in mammalian cells in vitro was investigated to understand the potential mutagenic effects of these molecules (Schweikl et al., 2004). Additionally, the stability of silorane dental monomers in aqueous systems was analyzed, finding that siloranes are stable in various aqueous environments, suggesting their suitability for use in oral environments (Eick et al., 2006).

Safety and Hazards

The safety information for “2-(2,3,6-Trimethylphenoxymethyl)oxirane” indicates several hazard statements including H302, H312, H315, H317, H319, H332, H335, H341, H351 . These codes correspond to various hazards such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), may cause an allergic skin reaction (H317), causes serious eye irritation (H319), harmful if inhaled (H332), may cause respiratory irritation (H335), suspected of causing genetic defects (H341), and suspected of causing cancer (H351) .

特性

IUPAC Name |

2-[(2,3,6-trimethylphenoxy)methyl]oxirane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-8-4-5-9(2)12(10(8)3)14-7-11-6-13-11/h4-5,11H,6-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRDGVKZFGLIZHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C)OCC2CO2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,3,6-Trimethylphenoxymethyl)oxirane | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[1-(2-Methylpropyl)pyrazol-4-yl]-7-oxa-2-azaspiro[3.5]nonane](/img/structure/B2514629.png)

![[(2-Ethylpyrimidin-4-yl)methyl]aminedihydrochloride](/img/no-structure.png)

![(3Z)-1-benzyl-3-{[(2,5-difluorophenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2514633.png)

![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2514635.png)

![1-{2-[(3-Chlorophenyl)sulfanyl]-4-methyl-3-quinolinyl}-1-ethanone](/img/structure/B2514642.png)